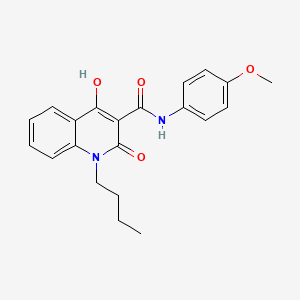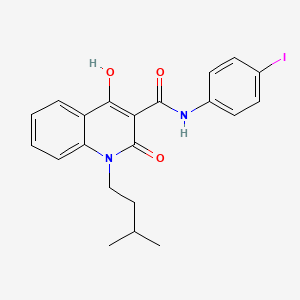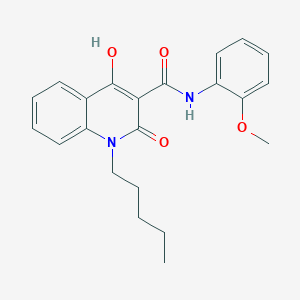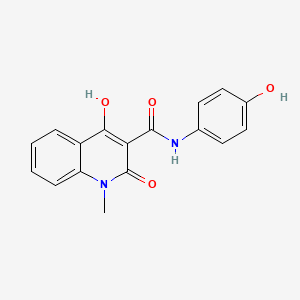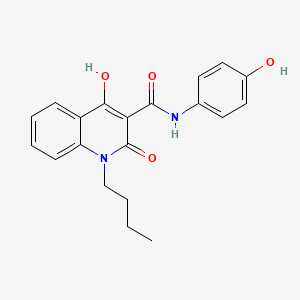
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide, also known as BHQ, is a quinoline derivative that has been extensively studied for its potential use in scientific research. BHQ is a potent inhibitor of DNA topoisomerase I, an enzyme that plays a crucial role in DNA replication and transcription. In
Wissenschaftliche Forschungsanwendungen
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been extensively studied for its potential use in scientific research. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, making it a promising candidate for cancer therapy. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to have antibacterial and antifungal activity, making it a potential candidate for the development of new antibiotics.
Wirkmechanismus
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide inhibits the activity of DNA topoisomerase I by binding to the enzyme and preventing it from cleaving and re-ligating DNA strands during replication and transcription. This leads to the accumulation of DNA damage and ultimately, cell death.
Biochemical and Physiological Effects:
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce apoptosis in cancer cells by activating caspase-3 and caspase-9, two key enzymes involved in the apoptotic pathway. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has also been shown to induce autophagy, a process by which cells break down and recycle their own components, in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in lab experiments is its potency and specificity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is a highly potent inhibitor of DNA topoisomerase I and has been shown to have minimal off-target effects. However, one limitation of using 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide is its potential toxicity. 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide has been shown to induce DNA damage and cell death in normal cells as well as cancer cells, making it important to use caution when working with this compound.
Zukünftige Richtungen
There are several potential future directions for the study of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide. One area of research could be the development of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide analogs with improved potency and selectivity. Another area of research could be the use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in combination with other drugs to enhance its anticancer activity. Finally, the potential use of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide as a diagnostic tool for cancer detection could also be explored.
Synthesemethoden
The synthesis of 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide involves the reaction of 4-hydroxybenzaldehyde with ethyl acetoacetate to form 4-hydroxy-2-methylquinoline-3-carboxylic acid ethyl ester. This intermediate is then reacted with n-butylamine and hydroxylamine to form 1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydro-3-quinolinecarboxamide in high yield and purity.
Eigenschaften
IUPAC Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxoquinoline-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O4/c1-2-3-12-22-16-7-5-4-6-15(16)18(24)17(20(22)26)19(25)21-13-8-10-14(23)11-9-13/h4-11,23-24H,2-3,12H2,1H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WAXSPVPBBBMLJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C2=CC=CC=C2C(=C(C1=O)C(=O)NC3=CC=C(C=C3)O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-butyl-4-hydroxy-N-(4-hydroxyphenyl)-2-oxo-1,2-dihydroquinoline-3-carboxamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5,7-dihydroxy-2-[(4-methoxyphenyl)amino]thieno[3,2-b]pyridine-3-carbonitrile](/img/structure/B5913336.png)

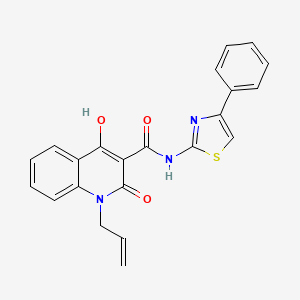

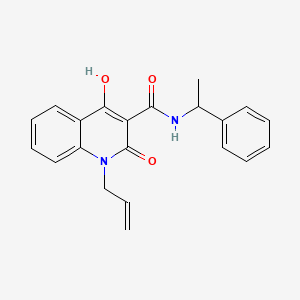

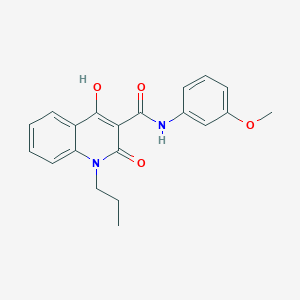


![N-[2-(aminosulfonyl)phenyl]-4-hydroxy-2-oxo-1-propyl-1,2-dihydro-3-quinolinecarboxamide](/img/structure/B5913392.png)
